GR 83074

NK-2 receptor tachykinin pKB

GR 83074 is a heptapeptide NK-2 antagonist (pKB 8.23) with a 340-fold selectivity window over NK-1 and no detectable NK-3 activity. Researchers relying on NK-2 antagonists with ambiguous selectivity profiles risk off-target confounding in isolated tissue bath and in vivo models. This compound eliminates that risk. • Validated in rat colon and guinea-pig trachea assays as a clean competitive antagonist without partial agonism. • Serves as a benchmark reference for novel NK-2 antagonist development and receptor reserve studies. • Supplied as a characterized heptapeptide (Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH₂) with verified purity; shipped under cold-chain conditions to preserve stability.

Molecular Formula C50H72N12O9
Molecular Weight 985.2 g/mol
Cat. No. B15140805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR 83074
Molecular FormulaC50H72N12O9
Molecular Weight985.2 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C50H72N12O9/c1-6-7-19-35(41(51)63)57-45(67)39-22-14-25-61(39)47(69)40-23-15-26-62(40)46(68)38(27-31-16-9-8-10-17-31)59-44(66)37(28-32-29-55-34-20-12-11-18-33(32)34)58-42(64)30(2)56-43(65)36(21-13-24-54-48(52)53)60-49(70)71-50(3,4)5/h8-12,16-18,20,29-30,35-40,55H,6-7,13-15,19,21-28H2,1-5H3,(H2,51,63)(H,56,65)(H,57,67)(H,58,64)(H,59,66)(H,60,70)(H4,52,53,54)/t30-,35-,36-,37+,38-,39-,40+/m0/s1
InChIKeyNSLFZQGACUYRBZ-QOWRJIHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GR 83074 for NK-2 Receptor Research: Potency, Selectivity, and Procurement Criteria


GR 83074 (Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH₂) is a heptapeptide antagonist that selectively targets the neurokinin-2 (NK-2) receptor, a member of the tachykinin receptor family involved in smooth muscle contraction, inflammation, and neurotransmission [1]. It is widely utilized as a pharmacological tool to dissect NK-2-mediated pathways in vitro and in vivo. The compound exhibits a pK_B of 8.23 at the NK-2 receptor and demonstrates a 340-fold selectivity over NK-1 receptors, with no detectable activity at NK-3 receptors [2].

GR 83074 vs. Alternative NK-2 Antagonists: Why Substitution Risks Experimental Confounds


NK-2 antagonists vary substantially in potency, selectivity profile, and species-dependent pharmacology. Substituting GR 83074 with a compound that has a different pK_B or off-target activity can produce contradictory results in the same experimental system. For instance, while some NK-2 antagonists exhibit partial agonism or cross-reactivity with NK-1 or NK-3 receptors at higher concentrations, GR 83074 maintains a clean selectivity window that is critical for unambiguous pathway interrogation [1]. The quantitative differences in receptor binding affinity and functional antagonism documented below underscore why precise compound selection is essential for reproducible, interpretable data.

GR 83074 Comparative Performance Data: Quantified Differentiation Against Closest NK-2 Antagonists


GR 83074 NK-2 Affinity Compared to GR 94800 and Compound 4 (Lead Series)

GR 83074 exhibits an NK-2 pK_B of 8.2, which represents a substantial improvement over the unsubstituted parent compound 4 (pK_B = 5.9) but is approximately 1.4 log units less potent than the later-generation antagonist GR 94800 (pK_B = 9.6). These values were determined in the same study using functional antagonism assays in guinea-pig trachea [1].

NK-2 receptor tachykinin pKB

GR 83074 NK-2/NK-1 Selectivity vs. Ibodutant and MEN 10627

GR 83074 displays a 340-fold selectivity for NK-2 over NK-1 receptors (NK-2 pK_B = 8.23, NK-1 pK_B ≈ 5.8) [1]. In contrast, Ibodutant (MEN-15596) achieves >1,000-fold selectivity (NK-2 pK_B = 9.3, NK-1 pK_B < 6) , and MEN 10627 exhibits 100- to >1,200-fold selectivity depending on the assay system .

selectivity NK-1 receptor off-target

GR 83074 Functional Selectivity in Tissue Bioassays: Rat Colon vs. Guinea-Pig Ileum

In isolated tissue experiments, GR 83074 produced a pK_B of 8.2 against neurokinin A-induced contractions in rat colon muscularis mucosae (NK-2-mediated) versus a pK_B of only 5.8 against substance P-induced contractions in guinea-pig ileum (NK-1-mediated) . This 2.4 log unit difference confirms functional selectivity in a complex physiological preparation.

tissue selectivity bioassay functional antagonism

GR 83074 Absence of NK-3 Antagonism vs. GR 94800 and Others

GR 83074 exhibits no detectable antagonist activity at the NK-3 receptor (pK_B < 4.6) [1]. In contrast, GR 94800, while more potent at NK-2, retains measurable NK-3 affinity (pK_B = 6.0) . This complete lack of NK-3 activity distinguishes GR 83074 from several other NK-2 antagonists that may confound studies involving neurokinin B-mediated pathways.

NK-3 receptor selectivity off-target

GR 83074 In Vivo Efficacy: Bronchoconstriction Model

Compounds of the GR 83074 class, including GR 83074 itself, produced potent inhibition of NK-2 agonist-induced bronchoconstriction in the anaesthetized guinea-pig [1]. While specific dose-response data for GR 83074 were not fully detailed, the compound was a key intermediate in the development of GR 94800, which demonstrated robust in vivo activity .

in vivo bronchoconstriction guinea-pig

GR 83074 vs. GR 87389: Structural and Pharmacological Distinctions

GR 83074 and GR 87389 are both heptapeptide NK-2 antagonists derived from the same optimization program. GR 83074 (Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH₂) differs from GR 87389 in its N-terminal substituent and amino acid sequence, resulting in a higher NK-2 pK_B (8.23 vs. values reported for GR 87389, which are typically lower) [1]. GR 87389 is characterized as a competitive antagonist with Ki values ranging from 4.0 to 14 nM across different tissues, but its selectivity profile is less stringently documented [2].

peptide antagonist structure-activity relationship NK-2

GR 83074 Optimal Use Cases: Where Its Specific Pharmacological Signature Delivers Value


In Vitro Functional Studies Requiring Clean NK-2 Selective Blockade

GR 83074 is ideal for isolated tissue bath experiments (e.g., rat colon, guinea-pig trachea) where unambiguous NK-2 receptor antagonism must be demonstrated. Its 340-fold selectivity over NK-1 and complete lack of NK-3 activity minimize off-target effects that could confound interpretation [1].

Comparative Pharmacology Studies with Other NK-2 Antagonists

When benchmarking novel NK-2 antagonists or studying receptor reserve, GR 83074 serves as a well-characterized reference compound with a moderate potency (pK_B 8.23) that allows clear differentiation from higher-potency agents like GR 94800 [2].

Mechanistic Studies of Tachykinin-Mediated Inflammation and Smooth Muscle Contractility

GR 83074 has been validated in in vivo models of bronchoconstriction and gastrointestinal motility. Researchers investigating NK-2 contributions to airway hyperresponsiveness, intestinal secretion, or visceral pain can rely on GR 83074 to dissect receptor-specific contributions .

Structure-Activity Relationship (SAR) and Peptide Engineering Programs

As a defined heptapeptide with a Boc N-terminal cap, GR 83074 provides a structural scaffold for medicinal chemistry efforts aimed at developing next-generation NK-2 antagonists. Its potency and selectivity parameters serve as a benchmark for evaluating new analogs [3].

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